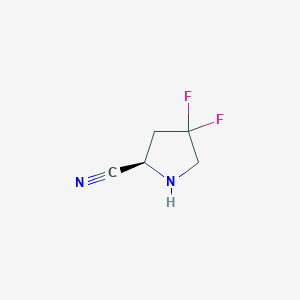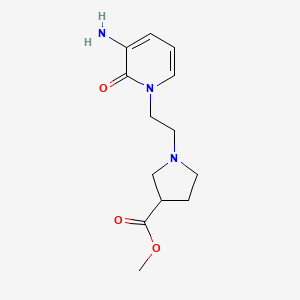
Methyl 1-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)pyrrolidine-3-carboxylate is a complex organic compound that belongs to the class of pyrrolidine carboxylates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)pyrrolidine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via nucleophilic substitution or other coupling reactions.
Functional Group Modifications: Amino and ester groups can be introduced through amination and esterification reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 1-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)pyrrolidine-2-carboxylate: A closely related compound with a similar structure but different positional isomerism.
Ethyl 1-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)pyrrolidine-3-carboxylate: An ethyl ester analog with potentially different chemical properties.
Uniqueness
Methyl 1-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)pyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C13H19N3O3 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
methyl 1-[2-(3-amino-2-oxopyridin-1-yl)ethyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H19N3O3/c1-19-13(18)10-4-6-15(9-10)7-8-16-5-2-3-11(14)12(16)17/h2-3,5,10H,4,6-9,14H2,1H3 |
InChI Key |
BGCKVESNMLBVFK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(C1)CCN2C=CC=C(C2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B13325306.png)
![tert-Butyl (R)-(1-(3,5-dimethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-7-yl)piperidin-3-yl)carbamate](/img/structure/B13325317.png)
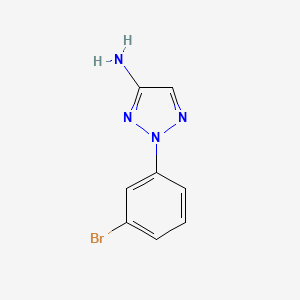
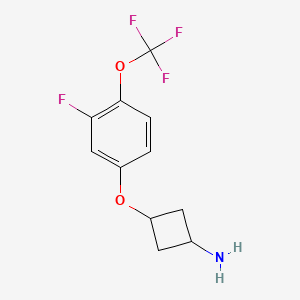
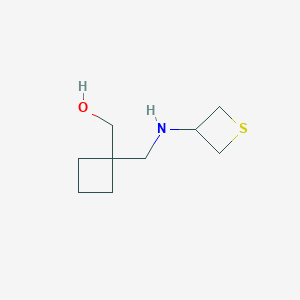
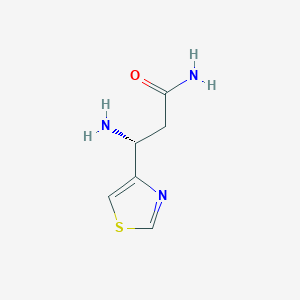

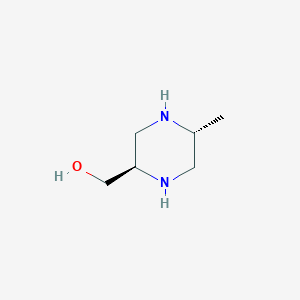
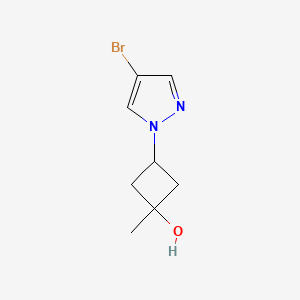
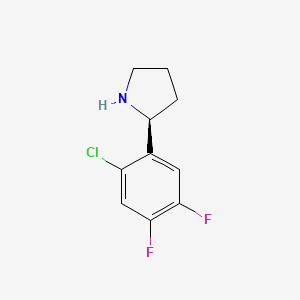
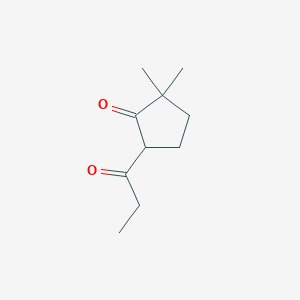
![6-(Methylthio)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B13325371.png)
![3-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13325372.png)
